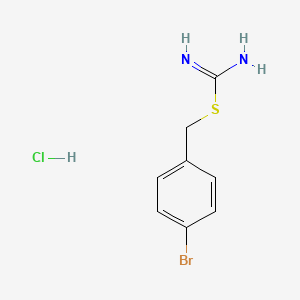

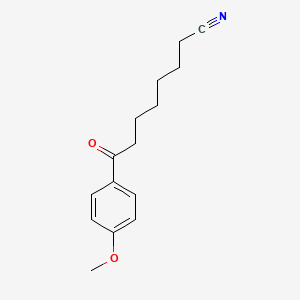

8-(4-Methoxyphenyl)-8-oxooctanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(4-Methoxyphenyl)-8-oxooctanenitrile, also known as MOO-Nitrile, is a chemical compound that has been widely used in scientific research. It is a nitrile derivative of a ketone, which makes it a versatile compound for various applications.

Aplicaciones Científicas De Investigación

Nonlinear Optical Properties

A study by Khanzadeh et al. (2018) investigated the nonlinear optical properties of a compound similar to 8-(4-Methoxyphenyl)-8-oxooctanenitrile. They found that these properties, including the nonlinear refractive index and absorption coefficient, are wavelength-dependent. This compound demonstrated a switch from saturable absorption to reverse saturable absorption at a specific wavelength, indicating potential applications in optical technologies (Khanzadeh et al., 2018).

Synthesis and Potential Pharmacological Applications

Research by Shaquiquzzaman et al. (2012) on related pyrimidine-5-carbonitrile derivatives, which include structures similar to 8-(4-Methoxyphenyl)-8-oxooctanenitrile, focused on their synthesis and evaluation for anticonvulsant effects. This suggests potential pharmacological applications for compounds structurally related to 8-(4-Methoxyphenyl)-8-oxooctanenitrile (Shaquiquzzaman et al., 2012).

Fluorescent Labeling Reagents

A study by Nakaya et al. (1999) explored the use of a compound similar to 8-(4-Methoxyphenyl)-8-oxooctanenitrile as a fluorescent labeling reagent for carnitine. They discovered that this compound reacts smoothly with carnitine and can be used in the detection of carnitine at very low levels (Nakaya et al., 1999).

Corrosion Inhibition

Bouklah et al. (2006) investigated the thermodynamic properties of a compound similar to 8-(4-Methoxyphenyl)-8-oxooctanenitrile for its application as a corrosion inhibitor for steel in sulfuric acid. The study found that the compound exhibited excellent inhibitory efficiency, suggesting potential industrial applications in corrosion prevention (Bouklah et al., 2006).

Antimicrobial Activity

Puthran et al. (2019) synthesized Schiff bases using derivatives structurally related to 8-(4-Methoxyphenyl)-8-oxooctanenitrile and evaluated their antimicrobial activity. This implies the potential of 8-(4-Methoxyphenyl)-8-oxooctanenitrile derivatives in developing antimicrobial agents (Puthran et al., 2019).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as elacestrant , have been found to bind to estrogen receptor-alpha (ERα) and act as selective estrogen receptor degraders (SERDs) .

Mode of Action

Based on the similarity to elacestrant , it may interact with its targets by blocking the transcriptional activity of the ER and promoting its degradation . This interaction could lead to the inhibition of estrogen-mediated growth signaling, which is crucial for certain types of cancer .

Biochemical Pathways

Compounds like elacestrant that act as SERDs can affect the estrogen receptor pathway, leading to the degradation of the estrogen receptor and inhibition of estrogen-mediated growth signaling .

Pharmacokinetics

Similar compounds like elacestrant are orally bioavailable , suggesting that 8-(4-Methoxyphenyl)-8-oxooctanenitrile might also have good oral bioavailability.

Result of Action

Based on the potential mode of action, it could lead to the degradation of the estrogen receptor and inhibition of estrogen-mediated growth signaling, potentially slowing the growth of certain types of cancer .

Propiedades

IUPAC Name |

8-(4-methoxyphenyl)-8-oxooctanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-18-14-10-8-13(9-11-14)15(17)7-5-3-2-4-6-12-16/h8-11H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKFVZAMKFUICT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCCCCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645196 |

Source

|

| Record name | 8-(4-Methoxyphenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Methoxyphenyl)-8-oxooctanenitrile | |

CAS RN |

898786-68-0 |

Source

|

| Record name | 8-(4-Methoxyphenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1325126.png)

![[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine](/img/structure/B1325130.png)

![[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1325136.png)

![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)

![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)

![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)